Naphthazarin diacetate
Description
Contextualization of Naphthazarin Derivatives in Chemical Research
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and its derivatives are a prominent class of compounds that have garnered considerable attention from the scientific community. arkat-usa.orgresearchgate.net These molecules are not only found in natural sources like fungi, bacteria, and higher plants but also serve as foundational scaffolds for the synthesis of complex chemical architectures. researchgate.netmdpi.com The core naphthazarin structure is a recurring motif in spinochromes from echinoderms and has been utilized as a starting material for the synthesis of tetracyclic antibiotics. oup.com The rich chemistry of naphthazarin derivatives stems from their redox properties, their ability to form intra- and intermolecular hydrogen bonds, and their diverse biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov
Rationale for Academic Investigation of Naphthazarin Diacetate
The academic investigation of this compound is driven by several key factors. Primarily, the acetylation of the hydroxyl groups in naphthazarin to form the diacetate serves as a crucial synthetic strategy. This modification is often employed to:
Act as a protecting group: The acetate (B1210297) groups protect the reactive hydroxyl moieties during subsequent chemical modifications of the naphthazarin core. google.com
Facilitate purification and characterization: The diacetate derivative often exhibits different solubility and crystallinity compared to the parent naphthazarin, which can aid in its purification. chemicalbook.com
Modulate reactivity: The conversion to the diacetate alters the electronic properties of the quinone system, influencing its reactivity in reactions such as Diels-Alder cycloadditions. google.com
Elucidate structural properties: Comparison of the spectroscopic data of naphthazarin with its diacetate has been instrumental in understanding the tautomeric equilibrium present in the parent compound. oup.com The acetylation "locks" the structure, allowing for the distinct observation of benzenoid and quinonoid protons. oup.com
Investigate biological activity: this compound itself has been evaluated for its biological properties, with studies indicating confirmed cytotoxicity against certain cancer cell lines. researchgate.netnih.gov
Scope and Objectives of the Research Outline
This article focuses exclusively on the chemical research surrounding this compound. The primary objectives are to present a detailed account of its synthesis, structural features, and its application as a chemical intermediate. The content will adhere strictly to these topics, presenting research findings and data in a structured format.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14569-45-0 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
(4-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-6-12(20-8(2)16)14-10(18)4-3-9(17)13(11)14/h3-6H,1-2H3 |
InChI Key |
DEYKOBAZKKDRES-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Other CAS No. |
14569-45-0 |
Origin of Product |
United States |
Research Findings on Naphthazarin Diacetate
Synthesis and Structural Elucidation
The synthesis of naphthazarin diacetate is typically achieved through the acetylation of naphthazarin. google.com This reaction is often a step in a multi-step synthesis of substituted naphthazarins, which may begin with a Diels-Alder cycloaddition between a 1,3-butadiene (B125203) and a p-benzoquinone, followed by acetylation, oxidation, and subsequent hydrolysis of the diacetate. arkat-usa.orgoup.com
The structural elucidation of this compound has been a subject of significant research, particularly in comparison to its parent compound, naphthazarin. In solution, naphthazarin undergoes a rapid prototropic tautomerism, resulting in averaged signals in its ¹H NMR spectrum. oup.com However, the acetylation of the hydroxyl groups to form this compound blocks this equilibrium. oup.com This allows for the differentiation between the benzenoid and quinonoid ring protons, which show distinct signals in the ¹H NMR spectrum. oup.com
X-ray diffraction studies have confirmed the solid-state structure of this compound as 5,8-diacetoxy-1,4-naphthoquinone. cdnsciencepub.com This contrasts with some solution-state studies that suggested the 1,5-quinoid structure might be more stable. cdnsciencepub.com
Spectroscopic Data
The spectroscopic data for this compound is crucial for its characterization and for understanding its electronic structure. A comparison of the ¹H NMR chemical shifts for naphthazarin and its diacetate highlights the effect of acetylation on the electronic environment of the ring protons.
| Compound | Benzenoid Protons (δ) | Quinonoid Protons (δ) | Averaged Signal (δ) |
|---|---|---|---|
| Naphthazarin | - | - | 7.15 |
| This compound | 7.31 | 6.86 | - |
Data sourced from Rodriguez, J. G., et al. (1984). oup.com
Crystal Structure Information
The crystal structure of this compound has been determined by X-ray crystallography. cdnsciencepub.comiucr.org The analysis confirmed that in the solid state, the molecule exists as 5,8-diacetoxy-1,4-naphthoquinone. cdnsciencepub.com This structural confirmation is vital for understanding the molecule's packing in the solid state and its physical properties. The crystal structure of the diacetate of tetramethylnaphthazarin has also been reported. oup.com
| Parameter | Value |
|---|---|
| Space Group | Ibam |
| a (Å) | 17.479(1) |
| b (Å) | 9.983(1) |
| c (Å) | 6.752(1) |
| Molecules per unit cell (Z) | 4 |
Data for 2,3,6,7-tetramethyl-5,8-dihydroxy-1,4-naphthoquinone. oup.com
Role in Chemical Reactions
This compound serves as a key intermediate in various chemical reactions. It is often used in Diels-Alder reactions, where the nature of the dienophile can be modulated by the acetate (B1210297) groups. google.com For instance, 2-halogenothis compound can be used advantageously in reactions with bis-trimethylsilyl-dienes for the synthesis of kermesic acid intermediates. google.com The diacetate can also be a precursor in the synthesis of other derivatives, where the acetate groups are hydrolyzed in a later step to yield the final naphthazarin product. arkat-usa.orgoup.com Furthermore, reductive acetylation of naphthazarin yields 1,4,5,8-tetraacetoxynaphthalene, demonstrating another reaction pathway involving the diacetate functionality. sci-hub.se
Synthetic Pathways and Chemical Alterations of this compound
This compound, a derivative of the naturally occurring naphthazarin, is a compound of significant interest in organic synthesis. Researchers have developed various methods for its synthesis and subsequent modification to explore its chemical properties and potential applications. This article details the established synthetic routes to this compound and its analogs, the challenges encountered during synthesis, and the strategies employed for its derivatization.
Structural Elucidation and Spectroscopic Characterization Research
Advanced Spectroscopic Techniques for Structural Analysis
Modern spectroscopy offers a powerful suite of non-destructive methods for analyzing the structural and electronic characteristics of molecules like naphthazarin diacetate. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman) provide complementary information, enabling a comprehensive understanding of the compound's static and dynamic properties.
NMR spectroscopy, in both solution and solid-state, stands as a cornerstone technique for the structural elucidation of naphthazarin systems. It provides precise information about the chemical environment of individual atoms, particularly protons (¹H) and carbon-13 (¹³C), and is uniquely capable of probing dynamic processes like tautomerism. oup.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of this compound. The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a nucleus. oregonstate.eduoregonstate.edu In the case of this compound, the acetylation of the hydroxyl groups has a profound effect on the NMR spectrum. This modification effectively "locks" the molecule into a single, stable form, preventing the rapid proton exchange (tautomerism) that complicates the spectra of the parent naphthazarin. oup.com
This structural fixation in this compound allows for the clear distinction between protons on the benzenoid (aromatic) ring and those on the quinonoid ring. Research shows that in a CDCl₃ solution, this compound exhibits two distinct signals for these ring protons at δ 7.31 ppm (benzenoid) and δ 6.86 ppm (quinonoid). oup.com In contrast, the parent naphthazarin shows a single, averaged signal for these protons at δ 7.15 ppm due to fast tautomeric equilibrium. oup.com
This comparative analysis extends to substituted derivatives. For instance, the diacetate of dimethylnaphthazarin shows distinct signals for the annular protons (δ 7.30) and the methyl groups (δ 2.07), whereas the parent dimethylnaphthazarin shows averaged signals. oup.com Similarly, tetramethylthis compound displays two separate signals for its methyl groups at δ 2.39 and δ 2.20, corresponding to those on the benzenoid and quinonoid rings, respectively. oup.com The structures of ester derivatives of 2,3-dimethylnaphthazarin have been thoroughly elucidated using detailed one- and two-dimensional NMR spectroscopy. arkat-usa.org
| Compound | Benzenoid Protons | Quinonoid Protons | Methyl Protons (Benzenoid) | Methyl Protons (Quinonoid) |
|---|---|---|---|---|
| Naphthazarin | 7.15 (averaged) | - | - | |
| This compound | 7.31 | 6.86 | - | - |
| Dimethylnaphthazarin | 7.18 (averaged) | 2.18 (averaged) | ||
| Dimethylthis compound | 7.30 | 2.07 | ||
| Tetramethylnaphthazarin | - | - | 2.23 (averaged) | |
| Tetramethylthis compound | - | - | 2.39 | 2.20 |
Tautomerism, the rapid interconversion between structural isomers, is a key feature of the naphthazarin framework. scielo.br Naphthazarin itself exists in a fast prototropic equilibrium between equivalent forms, which complicates structural assignment by averaging NMR signals at room temperature. oup.com
The synthesis of this compound is a critical tool for studying this phenomenon. By replacing the hydroxyl protons with acetyl groups, the intramolecular hydrogen bonding and subsequent proton transfer are blocked. oup.com This makes this compound an essential, non-tautomeric reference compound. By comparing the distinct chemical shifts of the benzenoid and quinonoid protons in the diacetate with the averaged signals in the parent compound, researchers can confirm the presence and speed of the tautomeric equilibrium in naphthazarin and its various derivatives. oup.comacs.org Computational studies using Density Functional Theory (DFT) have further explored the electronic effects of different substituents on this tautomeric equilibrium, often using the fixed diacetate structure as a benchmark. scielo.brresearchgate.net
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. uni-siegen.dertilab.com These methods are highly sensitive to changes in chemical bonding and molecular symmetry, making them invaluable for structural characterization. nih.govcapes.gov.br
For this compound, vibrational spectroscopy is used to confirm the success of the acetylation reaction and to analyze the structure. The most telling evidence is the disappearance of the characteristic broad O-H stretching band of the parent naphthazarin (observed around 3060 cm⁻¹) and the appearance of strong carbonyl (C=O) stretching bands from the acetate (B1210297) groups. nih.govresearchgate.net
Interpreting the FTIR and Raman spectra of this compound involves assigning specific absorption or scattering peaks to corresponding molecular vibrations. uni-siegen.de This process relies heavily on comparative analysis with the well-studied spectrum of the parent naphthazarin. nih.govresearchgate.net
In naphthazarin, detailed vibrational assignments have been made with the aid of DFT calculations and isotopic substitution (deuteration). nih.gov For example, the O-H stretching (νOH) and out-of-plane bending (γOH) modes are found at approximately 3060 cm⁻¹ and 790 cm⁻¹, respectively. nih.gov In the spectrum of this compound, these bands are absent. Instead, new, prominent bands appear which are characteristic of the acetate functional group. These typically include:
A strong C=O stretching vibration from the ester carbonyl, usually found in the 1770-1750 cm⁻¹ region.
C-O stretching vibrations, typically appearing in the 1250-1000 cm⁻¹ range. scielo.org.co
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Naphthazarin | Presence in this compound | Characteristic Bands in this compound |
|---|---|---|---|
| O-H Stretch (νOH) | ~3060 nih.govresearchgate.net | Absent | - |
| O-H Bend (γOH) | ~790 nih.gov | Absent | - |
| Ester C=O Stretch | - | Present | ~1770-1750 |
| Ester C-O Stretch | - | Present | ~1250-1000 |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. clinmedjournals.orgwikipedia.org This enhancement allows for the detection of very low concentrations of an analyte and provides detailed information about the molecule's orientation and interaction with the surface. researchgate.netrsc.org
While specific SERS studies on this compound are not widely reported, research on the parent naphthazarin demonstrates the potential of this technique. researchgate.net SERS studies on naphthazarin adsorbed on silver nanoparticles revealed that the molecule can be either physisorbed or chemisorbed. researchgate.net The technique is sensitive enough to distinguish between neutral and ionized forms of the molecule on the surface, with the relative amounts depending on factors like pH and concentration. researchgate.net
Applying SERS to this compound could similarly elucidate its adsorption mechanism on various metallic substrates. By analyzing which Raman bands are enhanced, one can infer the molecule's orientation. For example, enhancement of ring vibrations might suggest a planar adsorption, while enhancement of acetate group vibrations could indicate a more perpendicular orientation, with the acetate groups acting as the binding sites to the metal surface. The technique could also be used to monitor adsorption kinetics in real-time. cetjournal.it
Vibrational Mode Assignment and Spectral Interpretation
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This method provides an extremely precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to confirm the molecular formula of a compound.
In the study of this compound and its derivatives, HRMS plays a crucial role in verifying the successful synthesis of the target molecules. For instance, in the synthesis of new ester derivatives of 2,3-dimethylnaphthazarin, HRMS was utilized to confirm the molecular formulas of the products. A bis-ester derivative was found to have a mass-to-charge ratio consistent with the molecular formula C16H14O6 [M+Na]+, while a mono-ester derivative showed a molecular ion corresponding to C14H12O5 [M]+. arkat-usa.org This level of precision is essential for distinguishing between compounds with similar nominal masses and for ensuring the identity of the synthesized materials before further characterization. arkat-usa.orgzoex.com
The application of HRMS extends to the analysis of complex mixtures, where it can differentiate between various chemical species. zoex.com For example, in the study of degradation impurities of certain diacetate compounds, high-performance liquid chromatography coupled with HRMS (HPLC-HRMS) was used to identify the structure of impurities. magtechjournal.com This demonstrates the technique's utility in not only confirming the primary compound but also in identifying related substances that may be present.
Crystallographic Analysis and Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers a definitive view of the arrangement of atoms in the solid state. This technique has been instrumental in understanding the detailed three-dimensional structure of this compound and its derivatives.
X-ray Single-Crystal Diffraction of this compound and Derivatives
The utility of X-ray crystallography extends to various derivatives of naphthazarin. For instance, the crystal structures of 2,3-dimethylnaphthazarin and its ester derivatives have been elucidated, revealing key structural features. arkat-usa.orgresearchgate.net The structure of a bis-ester derivative of 2,3-dimethylnaphthazarin was confirmed by single-crystal X-ray analysis, providing unambiguous proof of its molecular connectivity and conformation. arkat-usa.org Similarly, the crystal structure of 2,3,6,7-tetramethylnaphthazarin has been determined, showing it exists as a centrosymmetric charge-transfer complex with itself in the solid state. researchgate.netoup.com
The crystallographic data for these compounds provide a wealth of structural information, as detailed in the table below.
| Compound | Crystal System | Space Group | Unit Cell Dimensions |
| 2,3-Dimethylnaphthazarin | Monoclinic | P21/a | a = 16.429(4) Å, b = 6.524(1) Å, c = 9.136(4) Å, β = 90.19(2)° |
| 2,3,6,7-Tetramethylnaphthazarin | Orthorhombic | Ibam | a = 17.479(1) Å, b = 9.983(1) Å, c = 6.752(1) Å |
Table 1: Crystallographic Data for Naphthazarin Derivatives. researchgate.net
Comparative Analysis of Solution and Solid-State Conformational Preferences
A fascinating aspect of molecular chemistry is how the conformation of a molecule can differ between the solution and solid states. nih.gov For this compound, studies have indicated a difference in the preferred tautomeric form. In solution, some research suggests that the 1,5-quinoid structure is more stable. cdnsciencepub.com However, X-ray structure determination has shown that in the solid state, this compound exists as 5,8-diacetoxy-1,4-naphthoquinone. cdnsciencepub.com This highlights the influence of crystal packing forces on the molecular conformation.
This phenomenon is not unique to the parent diacetate. In the case of naphthazarin itself, NMR studies in solution indicate a fast tautomeric equilibrium, resulting in an averaged signal for the benzenoid and quinonoid protons. oup.com Acetylation to form the diacetate blocks this equilibrium, leading to distinct signals for the two types of protons. oup.com This difference between the dynamic behavior in solution and the static structure in the solid state is a key area of investigation in structural chemistry. nih.gov
Investigation of Charge-Transfer Complex Formation in Crystalline Structures
In the solid state, molecules can arrange themselves in ways that promote intermolecular interactions, such as the formation of charge-transfer complexes. A charge-transfer complex involves the transfer of a fraction of electronic charge between a donor and an acceptor molecule. taylorandfrancis.com This can lead to interesting electronic and structural properties.
Computational and Theoretical Chemistry Investigations
Advanced Computational Methodologies for Intermolecular Interactions
Beyond the properties of a single molecule, advanced computational methods can explore how molecules interact with each other, which is critical for understanding the behavior of the compound in a condensed phase (liquid or solid).
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing non-covalent interactions between molecules. Unlike other methods that calculate the interaction energy by subtracting the energies of the individual molecules (monomers) from the energy of the interacting pair (dimer), SAPT directly computes the interaction energy and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces).
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with classical molecular dynamics. cdnsciencepub.com It allows for the simulation of the time-dependent behavior of a system at the atomic level while treating the electronic structure quantum mechanically. This provides a realistic picture of molecular motion and dynamic processes at finite temperatures.
CPMD simulations have been instrumental in studying the dynamic nature of proton transfer in naphthazarin. cdnsciencepub.com For Naphthazarin diacetate, a CPMD simulation could provide valuable insights into other dynamic behaviors. For example, it could be used to study the rotational dynamics of the acetyl groups, the flexibility of the entire molecular framework at different temperatures, and the vibrational spectra of the molecule, which could then be compared with experimental infrared and Raman data.
Symmetry-Adapted Perturbation Theory (SAPT) for Dimer Stabilization
Simulation of Spectroscopic Properties and Chemical Reactivity
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. chemrxiv.org Methods like Density Functional Theory (DFT) are widely used to predict molecular structures, vibrational frequencies, and electronic properties, which are crucial for simulating spectra and reactivity. nih.govmdpi.comnih.gov
The prediction of spectroscopic parameters through computational methods is a standard practice in modern chemistry to complement experimental findings. github.com Techniques such as DFT can be employed to calculate the vibrational frequencies corresponding to Infrared (IR) and Raman spectra and to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov
For the parent compound, Naphthazarin, numerous studies have successfully used DFT to calculate and assign its IR and Raman spectra, often showing excellent agreement with experimental data. mdpi-res.com These studies have also investigated the effects of intramolecular hydrogen bonding on the spectroscopic features. ias.ac.inacs.org
However, a specific and detailed computational analysis predicting the NMR, IR, and Raman spectra for This compound is not found in the surveyed literature. While general methodologies and online tools for NMR prediction exist, nmrdb.org dedicated studies applying these to this compound, including the generation of simulated spectra and detailed assignments based on theoretical calculations, are absent.
Table 1: Status of Spectroscopic Parameter Prediction for this compound
| Spectroscopic Method | Computational Data Availability for this compound |
| NMR | No specific prediction studies found. |
| IR | No specific prediction studies found. |
| Raman | No specific prediction studies found. |
Theoretical modeling is essential for elucidating chemical reaction mechanisms. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and determine the most probable reaction pathways. acs.org This involves calculating the energy of the system as the geometry changes, providing a complete energetic profile of a reaction. rsc.org
While the reactivity of the naphthoquinone scaffold is a subject of interest, for instance in Michael addition reactions, arxiv.org specific computational models detailing the reaction pathways and energy landscapes for reactions involving This compound are not documented in the available research. Studies on the parent Naphthazarin have noted that its hydroxyl groups can influence reactivity, but this has not been extended to a computational model of its diacetate derivative. arxiv.org
Recent advances in machine learning have introduced powerful tools like neural network potentials (NNPs) for simulating complex chemical reactions, particularly in the condensed phase. nih.govrsc.orgresearchgate.nethmdb.cauzh.ch NNPs learn the potential energy surface from a set of reference quantum mechanical calculations, enabling large-scale molecular dynamics simulations with high accuracy but at a lower computational cost. nih.govuzh.ch This approach is critical for understanding reaction mechanisms in solution or at interfaces. nih.govresearchgate.net
The application of machine learning in the context of naphthoquinones has been noted in QSAR (Quantitative Structure-Activity Relationship) studies to predict biological activities. However, the use of NNPs to specifically model the condensed phase reactivity of this compound —simulating how it reacts in a liquid or solid state environment—has not been reported. The development and application of such a model would require a dedicated study involving the generation of a specific training dataset for the molecule, which does not appear to have been undertaken.
Chemical Reactivity and Transformation Pathways
Redox Chemistry of Naphthazarin Systems
The redox behavior of the naphthazarin framework is central to its chemical activity. While naphthazarin diacetate itself is less redox-active due to the esterification of the hydroxyl groups, its hydrolysis readily yields the parent naphthazarin, which actively participates in electron transfer processes. The electronic properties of the quinone system are significantly influenced by the presence of these hydroxyl groups.
Electrochemical Characterization of Oxidation-Reduction Potentials
The redox properties of naphthazarin and its derivatives have been characterized using electrochemical methods such as cyclic voltammetry. oup.com These techniques are instrumental in determining the oxidation-reduction potentials, which quantify the tendency of a molecule to accept or donate electrons. rsc.orgnumberanalytics.com The redox potential is a key feature that can be used for the identification and characterization of substances and is related to the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). numberanalytics.com
For the parent naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), the one-electron reduction potential has been determined at pH 7 to be -110 mV versus the normal hydrogen electrode (NHE). In the context of applications like rechargeable batteries, naphthazarin derivatives exhibit multi-electron redox reactions. For instance, chloro-substituted naphthazarin derivatives used as positive electrode materials in lithium batteries show redox reactions corresponding to two-electron transfers. researchgate.net Similarly, studies on 1,4,9,10-anthracenetetraone, a related quinone, identified two lithiation steps with redox potentials of 3.2 and 2.3 V vs. Li/Li⁺. researchgate.net The acetylation of the hydroxyl groups to form this compound alters the electron density of the quinone system, which in turn modifies these redox potentials, generally making reduction less favorable.
Table 1: Reported Redox Potentials for Naphthazarin and Related Systems
| Compound/System | Redox Potential | Conditions/Reference Electrode | Source(s) |
| Naphthazarin | E¹₇ = -110 mV | pH 7 vs. NHE | |
| 1,4,9,10-Anthracenetetraone | ~3.2 V and ~2.3 V | vs. Li/Li⁺ (Two lithiation steps) | researchgate.net |
| 2-Cys Peroxiredoxin (StAhpC) | -178 ± 0.4 mV | Midpoint reduction potential | nih.gov |
Note: The table includes values for the parent naphthazarin and related compounds to provide context for the system's electrochemical behavior. Specific redox potential data for this compound is not extensively documented in the literature.
Investigation of Semiquinone and Hydroquinone (B1673460) Formation
The reduction of a quinone can occur through two sequential one-electron transfer steps. mdpi.com The one-electron reduction of the quinone moiety in naphthazarin leads to the formation of a semiquinone radical anion. aua.gr A subsequent one-electron reduction yields the hydroquinone dianion. mdpi.com This quinone-semiquinone-hydroquinone triad (B1167595) is fundamental to the redox chemistry of these compounds.
The formation of the naphthazarin semiquinone has been confirmed under anaerobic conditions using techniques like electron spin resonance (ESR) spectroscopy. rsc.org The semiquinone is an intermediate in the redox cycling process that can lead to the generation of reactive oxygen species (ROS). mdpi.commdpi.com The stability and structure of the semiquinone radical are influenced by factors such as pH and molecular structure. For instance, the naphthazarin semiquinone cation has been studied in sulfuric acid, where it exhibits rotational isomerism. rsc.org The formation of these reduced species is crucial for the biological activity of many naphthoquinones. mdpi.com In the case of this compound, the formation of semiquinone and hydroquinone species would typically require the preliminary hydrolysis of the acetate (B1210297) esters to unmask the reactive hydroxyl groups of the parent naphthazarin.
Reactivity with One- and Two-Electron Transfer Systems
Electron transfer reactions are fundamental chemical processes involving the movement of electrons between species, resulting in changes in oxidation states. numberanalytics.com These reactions can be categorized based on their mechanism, such as inner-sphere and outer-sphere electron transfers. numberanalytics.com In the context of naphthazarin, the system readily undergoes reversible redox reactions to form semiquinone and hydroquinone species through one- and two-electron transfers, respectively. mdpi.com
Nucleophilic and Electrophilic Reactions
The naphthazarin ring system possesses both electrophilic and nucleophilic characteristics, allowing it to participate in a variety of reactions. The quinone ring is electrophilic and susceptible to attack by nucleophiles, while the hydroxyl groups in the parent compound can act as nucleophiles.
Reactions with Thiols and Other Nucleophiles
The electrophilic nature of the 1,4-naphthoquinone (B94277) core makes it a target for various nucleophiles. mdpi.com Naphthazarin is known to undergo nucleophilic addition with nucleophiles such as amines and thiols. nih.gov Thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione (B108866) (GSH), can react with naphthoquinones via a thia-Michael 1,4-addition to the quinone ring. nih.govnih.gov
Specifically for naphthazarin, studies have shown that it reacts with N-acetyl-L-cysteine. mdpi.comnih.gov However, the presence of the two hydroxyl groups on the naphthazarin ring has been observed to slow down the reaction rate, resulting in a lower yield compared to other naphthoquinones under similar conditions. mdpi.comnih.gov The reaction typically proceeds via nucleophilic attack at the C2 or C3 position of the quinone ring, followed by tautomerization to the more stable hydroquinone form. nih.gov These reactions are significant as they can lead to the covalent modification of biological macromolecules like proteins, which is a key mechanism of action for many quinones. nih.gov While this compound is less susceptible to such additions due to the protecting acetate groups, its hydrolysis would generate the reactive naphthazarin core.
Acetylation and Esterification Reactions
The hydroxyl groups of naphthazarin can be readily derivatized through esterification reactions. The acetylation of naphthazarin to produce this compound is a common transformation. oup.com This reaction is significant because it "blocks" the rapid prototropic tautomerism that occurs between the hydroxyl protons in the parent molecule, which simplifies spectroscopic analysis. oup.com
The synthesis of this compound and its derivatives can be achieved by reacting the corresponding naphthazarin with an acylating agent like acetyl chloride in the presence of a base. arkat-usa.org For example, 2,3-dimethylnaphthazarin has been converted to its diacetate derivative in 45% yield using acetyl chloride and triethylamine (B128534) in THF. arkat-usa.org The reaction involves a double esterification of the 5,8-hydroxyl groups. arkat-usa.org Similarly, other ester derivatives, such as the bis-benzoyl ester of 2,3-dimethylnaphthazarin, have also been synthesized. arkat-usa.org These esterification reactions are not only important for synthetic derivatization but also serve as a method to protect the hydroxyl groups, which can then be deprotected via hydrolysis to regenerate the parent naphthazarin. oup.com In some synthetic routes, the diacetate of a naphthazarin derivative is used directly in subsequent reactions, such as Diels-Alder cycloadditions. google.com
Intermolecular Interactions and Complex Formation
The structure of naphthazarin, the core of this compound, facilitates a range of intermolecular interactions, leading to the formation of supramolecular assemblies and metal complexes. These interactions are primarily driven by the electron-deficient quinone ring and the electron-donating hydroxy groups, which become key coordination sites upon deprotonation.
Charge-Transfer Complexation Phenomena
Naphthazarin and its derivatives are known to participate in the formation of charge-transfer (CT) complexes. ajrconline.orgresearchgate.net This phenomenon arises from the interaction between an electron-donating molecule and an electron-accepting molecule. In the case of naphthazarin, the electron-deficient aromatic quinone system acts as an electron acceptor. When interacting with electron-rich species, such as aromatic solvents or other donor molecules, a partial transfer of electron density from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO) can occur. rsc.org
This interaction results in the formation of a new complex with unique electronic and spectroscopic properties. For instance, the crystal structure of 2,3-dimethylnaphthazarin reveals that the molecules stack in a way that facilitates overlap and the formation of a charge-transfer complex. researchgate.net The driving forces behind these interactions are often electrostatic and charge-transfer forces. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to understand the CT interactions and account for the observed changes in the ground state of the resulting complexes. rsc.org Such complexes are of interest for their potential applications in chemical sensors and photochemistry. ajrconline.org
Coordination Chemistry of Naphthazarin-Derived Ligands
The deprotonated form of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is an excellent chelating agent for a variety of metal ions. The two hydroxyl groups and the adjacent quinone carbonyl oxygens provide ideal sites for coordination, leading to the formation of stable metal chelates.
The synthesis of metal chelates with naphthazarin-derived ligands is typically straightforward. A common method involves mixing an ethanolic solution of naphthazarin with an aqueous solution of a corresponding metal salt in equimolar amounts. semanticscholar.org The pH of the mixture is often buffered, for example, to pH 6, to facilitate the deprotonation of the hydroxyl groups and subsequent chelation. semanticscholar.org The resulting mixture is often left to stand for several days to allow for the crystallization of the metal chelate. semanticscholar.org The formed crystals can then be filtered, washed with distilled water, and dried. semanticscholar.org
This method has been successfully used to synthesize polymetallic chelates of naphthazarin with several divalent transition metal ions, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II). semanticscholar.org The characterization of these solid chelates relies on a suite of analytical techniques. Elemental analysis is used to determine the empirical formula and the metal-to-ligand ratio. scirp.orgscilit.com Spectroscopic methods such as FT-IR are crucial for confirming the coordination of the metal to the ligand. scirp.org Thermal analysis techniques, like Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are employed to study the thermal stability of the complexes and map their pyrolysis pathways. semanticscholar.org
Table 1: Synthesis and Thermal Analysis Data for Naphthazarin Metal Chelates This table is generated based on findings from a study on polymetallic chelates of naphthazarin. semanticscholar.org
| Metal Ion | Synthesis Conditions | Pyrolysis Onset Temp. (°C) | Key Decomposition Steps |
| Zn(II) | Equimolar mix of aqueous metal salt and ethanolic naphthazarin at pH 6. | ~240 | Multi-step decomposition, loss of ligand fragments. |
| Co(II) | Equimolar mix of aqueous metal salt and ethanolic naphthazarin at pH 6. | ~260 | Complex decomposition pattern indicating stable intermediates. |
| Ni(II) | Equimolar mix of aqueous metal salt and ethanolic naphthazarin at pH 6. | ~280 | Higher thermal stability compared to Zn(II) complex. |
| Cu(II) | Equimolar mix of aqueous metal salt and ethanolic naphthazarin at pH 6. | ~300 | Highest thermal stability among the studied divalent metals. |
The design of ligands is a critical aspect of coordination chemistry, determining the structure, stability, and properties of the resulting metal complexes. researchgate.net Naphthazarin itself is a classic example of a bidentate, dianionic O,O-donor ligand. Upon deprotonation, the two phenolate (B1203915) oxygen atoms and the two adjacent carbonyl oxygen atoms become available for coordination.
The most common coordination mode involves the formation of a stable six-membered chelate ring, where a metal ion is bound to one hydroxyl oxygen and the adjacent carbonyl oxygen. researchgate.net Since naphthazarin possesses two such bidentate sites on opposite sides of the molecule, it can act as a bridging ligand to form polynuclear complexes or metal-chelate polymers. ajrconline.orgsemanticscholar.org Infrared spectroscopy data confirms that coordination occurs through the oxygen atoms. scielo.br The stability of the formed metal complexes is influenced by factors such as the size and charge of the metal ion, in accordance with principles like the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net
The versatility of the naphthazarin scaffold allows for further ligand design. Introducing other donor groups (e.g., nitrogen or sulfur) onto the naphthoquinone ring can create polydentate ligands with different coordination preferences and the ability to form even more complex structures. scirp.orgscilit.com The ultimate geometry of the complex—be it octahedral, tetrahedral, or square planar—depends on the coordination preferences of the metal ion and the steric and electronic properties of the ligand. ajrconline.orgscilit.com
Theoretical and computational methods are indispensable tools for understanding the electronic structure and properties of transition metal complexes. nih.gov For naphthazarin and its derivatives, quantum chemical models have been used to interpret their electronic absorption spectra. researchgate.net Methods like ZINDO/S and LCAO MO SCF CI have been applied to assign the observed UV-VIS absorption bands to specific electronic transitions (e.g., n→π* or π→π*). researchgate.net
When naphthazarin acts as a ligand in a metal complex, the electronic structure becomes more intricate, involving orbitals from both the metal and the ligand. Theoretical approaches based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to study these systems. scirp.org These calculations can predict the geometries of the complexes, the nature of the metal-ligand bonding, and the energies and characters of the electronic transitions. scirp.org
These studies can elucidate the origin of the intense colors often associated with these complexes, which typically arise from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d electronic transitions on the metal center. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify the interactions, such as the donation of electron density from the lone pairs of the ligand's oxygen atoms to the antibonding orbitals of the metal ion. scirp.org Such theoretical insights are crucial for rationalizing the photochemical and photophysical properties of these complexes and for guiding the design of new materials. scirp.orgmdpi.com
Advanced Applications in Materials Science
Integration of Naphthazarin Diacetate in Organic Electronic Materials
There is currently a lack of specific research into the use of this compound as a component in organic electronic materials. Organic electronics is a field that utilizes carbon-based semiconductors for devices like solar cells and flexible displays. nih.govsigmaaldrich.com The performance of these devices relies heavily on the electronic properties of the organic molecules used. nih.gov
Organic Light-Emitting Diodes (OLEDs) are devices that produce light from the electroluminescence of organic compounds. researchgate.net The efficiency and color of OLEDs are determined by the luminescent properties of the emitter material. chemicalpapers.comnih.gov While related compounds like naphthalimide derivatives and other complex molecules are investigated for their fluorescence and potential in OLEDs, there is no available data on the specific luminescent or electroluminescent properties of this compound that would indicate its suitability for OLED applications. chemicalpapers.comCurrent time information in Bangalore, IN.researchgate.net
Design Considerations for Organic Solar Cells
Development of Advanced Functional Materials
Advanced functional materials are designed to possess specific, often novel, properties for targeted applications, including sensing and nanoelectronics.
The incorporation of organic molecules into composite materials or onto nanoparticle surfaces can create materials with enhanced properties. nist.govtaylorfrancis.com For instance, the parent compound, Naphthazarin, has been studied for its adsorption behavior on silver nanoparticles, a process relevant to surface-enhanced Raman scattering (SERS). researchgate.net The crystal structure of this compound itself was reported in 1977, providing foundational structural information. researchgate.net However, beyond this, there are no specific studies detailing the role or performance of this compound within polymer composites or as a component in nanoparticle assemblies for functional material applications.
Molecular electronics aims to use individual molecules as electronic components for sensing or computation. scitechdaily.comrsc.orgnih.gov This requires molecules that can exhibit switchable states or respond to specific stimuli. rsc.org While the broader field of molecular electronics is an active area of research, the potential of this compound in these applications has not been specifically investigated or reported.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies for Naphthazarin Diacetate Analogues
While the core naphthazarin structure has been synthesized for decades, the focus is now shifting towards the development of more sophisticated, efficient, and selective synthetic methodologies to create a diverse library of this compound analogues. nih.govnih.govarkat-usa.org The goal is to move beyond simple substitutions and develop methods for creating complex, multifunctional molecules with precisely controlled properties.
Future synthetic efforts are expected to concentrate on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce chiral naphthazarin derivatives, which are of significant interest for applications in pharmacology and materials science.
Late-Stage Functionalization: Creating new chemical tools to selectively modify the naphthazarin core at a late stage of the synthesis. This would allow for the rapid generation of a wide range of analogues for screening purposes.
Green Chemistry Approaches: Employing environmentally benign reagents, solvents, and reaction conditions, such as photocatalysis and catalytic hydrogen atom transfer (HAT), to synthesize this compound and its derivatives. unistra.fr
A key challenge remains the selective synthesis of unsymmetrically substituted naphthazarin derivatives. arkat-usa.org Recent successes in the synthesis of mono-ester and unsymmetrical bis-ester derivatives of 2,3-dimethylnaphthazarin highlight a promising direction for future exploration. arkat-usa.org
Table 1: Examples of Synthetic Methodologies for Naphthazarin Analogues
| Methodology | Description | Starting Materials (Example) | Product Type (Example) | Reference |
|---|---|---|---|---|
| Double Esterification | Reaction of a dihydroxynaphthazarin with acyl chlorides to produce bis-ester derivatives under mild conditions. | 5,8-dihydroxy-2,3-dimethylnaphthazarin, Acyl chlorides | 5-O,8-O-bis-ester derivatives of 2,3-dimethylnaphthazarin | arkat-usa.org |
| Diels-Alder Cycloaddition | Cycloaddition of a substituted 1,3-butadiene (B125203) and p-benzoquinone, followed by oxidation and hydrolysis/acetylation. | 1,3-butadiene, p-benzoquinone | Methyl substituted naphthazarins and their diacetates | oup.com |
| Friedel-Crafts Acylation | Twin Friedel-Crafts acylation involving a dimethoxybenzene and a substituted fumaric/maleic acid derivative. | 1,4-dimethoxybenzene, Substituted maleic acid derivatives | 2-/3-substituted naphthazarin derivatives | acs.org |
Advanced Spectroscopic and Structural Investigations of Dynamic Processes
The fascinating physicochemical properties of naphthazarin derivatives are intrinsically linked to dynamic processes such as proton transfer, tautomerism, and intermolecular interactions. nih.govacs.org While classical spectroscopic methods have provided foundational knowledge, the application of advanced techniques is crucial for a more nuanced understanding of these dynamics in this compound and its analogues.
Future research in this area will likely involve:
Ultrafast Spectroscopy: Using femtosecond transient absorption and two-dimensional electronic spectroscopy to observe the real-time dynamics of proton transfer and excited-state processes.
Solid-State NMR (ssNMR): Employing advanced ssNMR techniques, like "magic angle" spinning, to probe the structure and dynamics of this compound analogues in the solid state, where they may exist as dynamically disordered structures. oup.com
Cryo-Electron Microscopy (Cryo-EM): For larger assemblies or host-guest complexes involving naphthazarin diacetates, cryo-EM could provide high-resolution structural information that is inaccessible through traditional crystallography.
Advanced Vibrational Spectroscopy: Utilizing techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Infrared (IR) spectroscopy to study the adsorption mechanisms and interactions of these molecules on surfaces, which is critical for sensor and electronics applications. researchgate.net The stretching vibration frequencies of hydroxyl groups in the IR spectra have been shown to be characteristic for different isomers. researchgate.net
These advanced methods will allow researchers to build a comprehensive picture of the structure-dynamics-property relationships in this compound systems, paving the way for the rational design of molecules with tailored photophysical and electronic properties.
Table 2: Spectroscopic Techniques for Investigating Naphthazarin Systems
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Tautomeric equilibrium, substituent effects, molecular structure in solution. | Comparing chemical shifts of naphthazarin with its diacetate to study prototropic tautomerism. | oup.com |
| Infrared (IR) Spectroscopy | Hydrogen bonding, vibrational modes, functional groups. | Identifying characteristic stretching frequencies of β-hydroxy groups to distinguish between isomers. | nih.govresearchgate.net |
| Raman Spectroscopy | Vibrational modes, molecular structure, surface interactions (SERS). | Studying the adsorption and acidic behavior of naphthazarin on silver nanoparticles. | researchgate.netresearchgate.net |
Multiscale Computational Modeling of this compound Systems
Computational modeling has become an indispensable tool in chemical research, and its application to this compound systems is set to expand significantly. kuleuven.be Multiscale modeling, which connects phenomena across different length and time scales, offers a powerful paradigm for understanding the behavior of these molecules from the quantum level to the macroscopic properties of materials. nih.govnsf.gov
Future computational studies will likely focus on:
Quantum Chemistry Calculations: Employing high-level Density Functional Theory (DFT) and post-Hartree-Fock methods to accurately predict molecular geometries, electronic structures, spectroscopic properties, and reaction mechanisms. utc.edufrontiersin.org These calculations can elucidate the influence of substituents on reactivity and photophysics. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound molecules in different environments (e.g., in solution, on surfaces, within a polymer matrix) to understand solvation effects, conformational changes, and self-assembly processes.
Coarse-Grained (CG) Modeling: Developing simplified models that can simulate the behavior of large ensembles of this compound molecules over long timescales, enabling the study of phenomena like phase separation and the formation of mesoscale structures.
Integrated Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to study chemical reactions or spectroscopic events in large, complex systems, where a high level of theory is only needed for a small, reactive part of the system.
By integrating these different computational techniques, researchers can build predictive models that link the molecular structure of a this compound analogue to its performance in a specific application, thereby accelerating the design and discovery of new functional materials. arxiv.org
Table 3: Computational Methods and Their Applications to Naphthoquinone Systems
| Method | Focus | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, thermochemistry, spectroscopic properties. | Predicting reactivity of naphthoquinones, understanding fragmentation in mass spectrometry, calculating hydrogen bond strength. | utc.edufrontiersin.orgacs.orgmdpi.com |
| Atoms in Molecules (AIM) Theory | Topological analysis of electron density, nature of chemical bonds. | Characterizing intramolecular hydrogen bonds and other non-covalent interactions. | nih.govacs.org |
| Molecular Docking | Ligand-protein interactions. | Predicting the binding affinity of naphthoquinone derivatives to biological targets. | frontiersin.orgmdpi.com |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The unique electronic and redox properties of the naphthazarin core make its derivatives, including the diacetate, highly promising candidates for a range of applications in materials science. rsc.orgnumberanalytics.com Realizing this potential will require a highly interdisciplinary approach, fostering collaborations between synthetic chemists, physicists, materials scientists, and engineers. ganil-spiral2.eurug.nl
Emerging areas of interdisciplinary research include:
Organic Electronics: Exploring this compound analogues as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. Their tunable electronic properties and potential for self-assembly are key advantages.
Energy Storage: Investigating naphthazarin derivatives as high-capacity organic electrode materials for rechargeable batteries. researchgate.netresearchgate.net The ability of the naphthazarin skeleton to undergo multi-electron redox reactions is particularly attractive for this application. researchgate.net
Sensors and Molecular Switches: Designing and synthesizing this compound-based systems that can respond to external stimuli (e.g., light, pH, specific analytes) with a measurable change in their optical or electronic properties.
Functional Polymers and Composites: Incorporating this compound units into polymer backbones or as functional additives to create materials with novel optical, electronic, or responsive properties. lukasiewicz.gov.pl
The successful development of these advanced materials will depend on a continuous feedback loop between fundamental chemical synthesis and characterization, and applied materials engineering and device fabrication. pathwaystoscience.orgmdpi.com
Q & A
Q. Q: What are the standard protocols for synthesizing naphthazarin diacetate, and how can purity be validated?
A: this compound is typically synthesized via acetylation of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) using acetic anhydride under reflux. Key steps include:
- Reaction conditions : Maintain anhydrous conditions and controlled temperature (e.g., 60–80°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and 1H/13C NMR. For new batches, compare melting points (lit. ~140–143°C) and FT-IR spectra (C=O stretches at ~1750 cm⁻¹ for acetate groups) .
Advanced Synthesis: Optimizing Yield & Byproduct Management
Q. Q: How can reaction conditions be optimized to reduce esterification byproducts in this compound synthesis?
A: Byproduct formation (e.g., monoacetates or quinone oxidation products) can be minimized using:
- Design of Experiments (DOE) : Screen variables (molar ratios, catalyst concentration, temperature) via fractional factorial design.
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before over-acetylation.
- Post-reaction quenching : Add ice-cold water to precipitate crude product, followed by selective extraction (e.g., dichloromethane for diacetate vs. aqueous-soluble byproducts). Advanced characterization via LC-MS helps identify byproducts .
Basic Analytical Profiling
Q. Q: Which spectroscopic methods are most reliable for structural confirmation of this compound?
A: Core techniques include:
- NMR : 1H NMR should show two singlet peaks for acetyl groups (~2.3–2.5 ppm) and aromatic protons (downfield-shifted due to quinone conjugation).
- MS : ESI-MS in positive mode typically displays [M+H]+ at m/z 258.
- UV-Vis : Strong absorbance in the 300–400 nm range (π→π* transitions of quinone and acetyl groups) .
Advanced Analytical Challenges: Stability in Biological Matrices
Q. Q: How can researchers address this compound’s instability in cell culture media during pharmacokinetic studies?
A: Stability issues (e.g., hydrolysis to naphthazarin) require:
- Stabilizing agents : Add antioxidants (e.g., 0.1% BHT) or adjust media pH to 6.5–7.0.
- Sample handling : Use cold centrifugation (4°C) and immediate flash-freezing.
- Analytical validation : Quantify degradation products via LC-MS/MS with stable isotope-labeled internal standards. Pre-study stability tests under simulated conditions (e.g., 37°C, 5% CO₂) are critical .
Basic Biological Applications
Q. Q: What in vitro models are suitable for studying this compound’s antioxidant/pro-oxidant effects?
A: Common models include:
- ROS assays : Use DCFH-DA (a diacetate probe) in human blood cells; this compound’s hydrolysis releases free naphthazarin, which can quench or generate ROS depending on concentration.
- Cell viability : Test in cancer lines (e.g., HepG2) via MTT assay, noting biphasic effects (antioxidant at low doses, pro-apoptotic at high doses) .
Advanced Biological Research: Resolving Contradictory Data
Q. Q: How to reconcile conflicting reports on this compound’s role in lipid metabolism (e.g., pro- vs. anti-lipogenic effects)?
A: Contradictions often arise from:
- Dose-dependent effects : Perform dose-response studies (0.1–100 µM) in adipocyte models (e.g., 3T3-L1 cells).
- Context-specific activity : Test under varying redox conditions (e.g., hypoxia vs. normoxia).
- Omics integration : Pair RNA-seq (to identify regulated pathways like PPARγ) with metabolomics (e.g., LC-MS lipid profiling). Cross-validate findings using knockout models (e.g., Nrf2⁻/⁻ mice) .
Stability & Storage
Q. Q: What are the optimal storage conditions to prevent this compound degradation?
A: Store at –20°C in amber vials under inert gas (argon). For long-term stability:
- Lyophilization : Prepare as a lyophilized powder with cryoprotectants (e.g., trehalose).
- Solvent selection : Dissolve in anhydrous DMSO (stored over molecular sieves) to limit hydrolysis.
- Regular QC : Monitor via HPLC every 6 months; discard if purity drops below 95% .
Advanced Mechanistic Studies: Structure-Activity Relationships (SAR)
Q. Q: How does the diacetate moiety influence naphthazarin’s bioavailability compared to other derivatives?
A: The diacetate group enhances lipophilicity (logP ~2.5 vs. –0.5 for naphthazarin), improving membrane permeability. Methodological approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
